molecular formula C25H21N3OS B2673517 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone CAS No. 1206993-07-8

2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone

Cat. No.: B2673517
CAS No.: 1206993-07-8
M. Wt: 411.52
InChI Key: ZTOWDPDMJLZXOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a useful research compound. Its molecular formula is C25H21N3OS and its molecular weight is 411.52. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Activities

A study on the synthesis of novel 1H-indole derivatives, including compounds structurally related to 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone, demonstrated significant antimicrobial activity. These derivatives were tested against a variety of bacterial and fungal strains, showing promising results as potential antibacterial and antifungal agents (Letters in Applied NanoBioScience, 2020).

Antioxidant and Antimicrobial Agents

Another research focused on the synthesis of novel bioactive molecules containing 1H-indole derivatives. These compounds exhibited excellent antioxidant and antimicrobial activities, comparable to standard drugs like Ascorbic acid, Ciprofloxacin, and Fluconazole. Such findings suggest their potential use in treating oxidative stress-related diseases and infections (Beni-Suef University Journal of Basic and Applied Sciences, 2016).

Anticholinesterase Activities

The synthesis and evaluation of tetrazole derivatives, including those structurally similar to this compound, revealed potential anticholinesterase activities. This suggests their possible application in treating conditions related to cholinesterase inhibition, such as Alzheimer's disease (Clinical and Experimental Health Sciences, 2014).

Anti-inflammatory Applications

Research on the synthesis of thiophene derivatives indicated their potential as anti-inflammatory agents. These compounds, through their interaction with biological targets, could offer new therapeutic approaches for inflammation-related disorders (Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2015).

Antimicrobial and Antitubercular Activities

A study on the microwave-assisted green synthesis of new imidazo[2,1-b]thiazole derivatives showed good to excellent antibacterial activity and some analogs exhibited good antimalarial and antitubercular activities. This highlights the potential of such compounds in the development of new treatments for bacterial, malarial, and tuberculosis infections (Research on Chemical Intermediates, 2017).

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-(1,5-diphenylimidazol-2-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3OS/c29-24(27-16-15-20-11-7-8-14-22(20)27)18-30-25-26-17-23(19-9-3-1-4-10-19)28(25)21-12-5-2-6-13-21/h1-14,17H,15-16,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTOWDPDMJLZXOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NC=C(N3C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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